molecular formula C20H15BrN2O2 B2900241 9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine CAS No. 302559-40-6

9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2900241
CAS RN: 302559-40-6
M. Wt: 395.256
InChI Key: CWNVEPHQWWVEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a pyrazolo[1,5-c][1,3]benzoxazine moiety, which is a bicyclic structure containing nitrogen, oxygen, and carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a furan ring, a phenyl ring, and a pyrazolo[1,5-c][1,3]benzoxazine ring system . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Mechanism of Action

The precise mechanism of action of 9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine is not fully understood, but several studies have proposed potential targets and pathways that may be involved. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 tumor suppressor pathway and inhibiting the Akt/mTOR signaling pathway. In inflammation, this compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are key mediators of inflammation. In neurodegenerative diseases, this compound has been suggested to exert its neuroprotective effects by modulating oxidative stress, mitochondrial function, and apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been reported to inhibit cell proliferation, induce apoptosis, and suppress tumor growth in vivo. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the activation of NF-κB signaling pathways. In neurodegenerative diseases, this compound has been demonstrated to protect against oxidative stress, reduce neuronal apoptosis, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has several advantages for laboratory experiments, including its high purity, stability, and solubility in a range of solvents. This compound is also commercially available and relatively inexpensive, making it accessible for researchers. However, this compound has some limitations for lab experiments, including its potential toxicity at high concentrations and its limited water solubility, which may require the use of organic solvents for certain assays.

Future Directions

There are several future directions for 9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine research, including the investigation of its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Further studies are also needed to elucidate the precise mechanism of action of this compound and identify its molecular targets. In addition, the development of this compound analogs with improved pharmacological properties may enhance its therapeutic potential and expand its applications in various fields of research.

Synthesis Methods

The synthesis of 9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine involves the reaction of 2-phenyl-2H-benzo[d][1,3]oxazine-4,7-dione with furan-2-carbaldehyde and 5-amino-3-bromo-1-phenyl-1H-pyrazole in the presence of a suitable catalyst. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity. Several modifications to the synthesis method have been reported, including the use of microwave-assisted synthesis and alternative catalysts, to improve the efficiency and scalability of the reaction.

Scientific Research Applications

9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has shown promising results as a potent inhibitor of cancer cell growth and proliferation, particularly in breast and lung cancer cells. This compound has also been studied for its anti-inflammatory effects, with evidence suggesting that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB) signaling pathways. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects against oxidative stress and amyloid-beta-induced toxicity in vitro.

properties

IUPAC Name

9-bromo-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O2/c21-14-8-9-18-15(11-14)17-12-16(13-5-2-1-3-6-13)22-23(17)20(25-18)19-7-4-10-24-19/h1-11,17,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNVEPHQWWVEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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